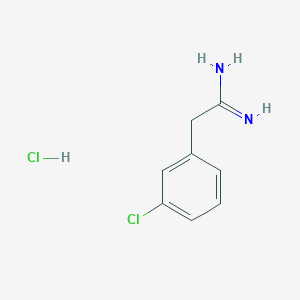

2-(3-Chlorophenyl)ethanimidamide hydrochloride

Description

Historical Context and Discovery

The development of this compound emerged from the broader exploration of amidine chemistry that gained momentum in the latter half of the 20th century. Amidine compounds, characterized by the presence of a carbon-nitrogen double bond adjacent to an amino group, have been recognized for their synthetic versatility since the early investigations into nitrogen-containing heterocycles. The specific synthesis and characterization of this compound reflects the ongoing efforts to develop chlorinated aromatic amidines for pharmaceutical and synthetic applications.

The compound's entry into chemical databases occurred in 2007, as evidenced by its first creation date in PubChem records, indicating its relatively recent formal characterization and commercial availability. This timeline coincides with increased interest in amidine-based compounds for medicinal chemistry applications, particularly in the development of enzyme inhibitors and bioactive molecules. The compound's development can be traced to systematic efforts to explore the chemical space around amidine functional groups, with particular attention to the effects of aromatic substitution patterns on biological activity and synthetic utility.

The historical significance of this compound also relates to advances in synthetic methodology for amidine preparation. Traditional methods for amidine synthesis, such as the Pinner reaction, provided the foundation for preparing more complex amidine derivatives like this compound. The evolution of these synthetic approaches has enabled the preparation of increasingly diverse amidine structures, contributing to the expansion of available chemical tools for research and development.

Chemical Classification and Nomenclature

This compound belongs to the class of organic compounds known as amidines, specifically primary amidines due to the presence of both amino and imino nitrogen atoms attached to the central carbon atom. The compound can be systematically classified as a substituted ethanimidamide, where the ethyl group bears a 3-chlorophenyl substituent. According to International Union of Pure and Applied Chemistry nomenclature, the compound is properly named this compound, reflecting its structural features and salt form.

The molecular structure of the free base form corresponds to the formula C8H9ClN2 with a molecular weight of 168.62 grams per mole, while the hydrochloride salt form has the formula C8H10Cl2N2 and a molecular weight of 205.08 grams per mole. The compound exhibits multiple synonymous names in chemical literature, including 2-(3-Chlorophenyl)acetimidamide hydrochloride and (3-Chlorophenyl)ethanimidamide hydrochloride, all referring to the same chemical entity.

The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System representation for the free base is "C1=CC(=CC(=C1)Cl)CC(=N)N", while the International Chemical Identifier key is JDGRTEDFCXHYFE-UHFFFAOYSA-N for the hydrochloride salt. These standardized representations facilitate accurate identification and communication within the chemical research community.

Relationship to Amidine Chemistry

The chemical behavior of this compound is fundamentally governed by the properties of the amidine functional group, which serves as both a nucleophilic and electrophilic center depending on reaction conditions. Amidines are characterized by their ability to exist in tautomeric forms, with the most stable form typically featuring the double bond between carbon and the imino nitrogen. This tautomerism contributes to the unique reactivity profile of amidine compounds and their utility in various synthetic transformations.

The basicity of amidines represents one of their most distinctive chemical properties. Free base amidines function as strong Lewis bases, which necessitates their storage and handling as hydrochloride salts to enhance stability and facilitate purification. In the case of this compound, the protonation occurs at one of the nitrogen atoms, creating a resonance-stabilized cationic species that exhibits enhanced solubility in polar solvents.

Research into amidine chemistry has revealed their exceptional utility as substrates for heterocycle formation. Studies have demonstrated that amidines readily participate in cyclization reactions with various electrophilic partners, leading to the formation of nitrogen-containing heterocycles such as pyrimidines, imidazoles, and triazines. The presence of the 3-chlorophenyl substituent in this particular amidine introduces additional synthetic possibilities through the reactive chlorine atom, which can undergo nucleophilic aromatic substitution reactions under appropriate conditions.

Recent investigations have highlighted the role of amidines as competitive inhibitors of specific enzymes. Research published in biomedical literature has shown that amidine-based compounds can serve as effective inhibitors of sphingosine kinases, with structure-activity relationships indicating that aromatic substitution patterns significantly influence inhibitory potency. This work has contributed to understanding how structural modifications to the amidine core can modulate biological activity.

Significance in Organic Chemistry Research

The research significance of this compound extends across multiple domains of organic chemistry, reflecting the compound's versatility as both a synthetic intermediate and a research tool. In synthetic organic chemistry, the compound serves as a valuable building block for the construction of more complex nitrogen-containing molecules. The combination of the amidine functional group with the chlorinated aromatic system provides multiple reactive sites that can be selectively functionalized under different reaction conditions.

Contemporary research has demonstrated the utility of related amidine compounds in palladium-catalyzed carbonylation reactions, where amidines serve as nucleophilic partners in the formation of acyl amidines. These methodologies represent significant advances in carbon-carbon and carbon-nitrogen bond formation, with implications for the synthesis of pharmaceutically relevant molecules. The development of microwave-assisted synthetic protocols has further enhanced the accessibility of amidine-containing compounds, reducing reaction times and improving yields in key transformations.

The compound's role in medicinal chemistry research has been particularly noteworthy, with studies indicating that amidine-based structures can exhibit significant biological activity. Research into sphingosine kinase inhibitors has revealed that compounds containing amidine functional groups can achieve competitive inhibition with inhibition constants in the micromolar range. These findings have contributed to understanding the relationship between amidine structure and biological activity, informing the design of more potent and selective inhibitors.

The analytical characterization of this compound has benefited from advances in spectroscopic techniques and computational chemistry. Nuclear magnetic resonance spectroscopy and mass spectrometry have provided detailed structural confirmation, while computational methods have enabled prediction of physicochemical properties and reactivity patterns. These analytical capabilities have facilitated quality control in commercial preparations and supported research applications requiring high-purity materials.

Properties

IUPAC Name |

2-(3-chlorophenyl)ethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2.ClH/c9-7-3-1-2-6(4-7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKYLHULHCUDLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589415 | |

| Record name | (3-Chlorophenyl)ethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6487-96-3 | |

| Record name | Benzeneethanimidamide, 3-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6487-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chlorophenyl)ethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Overview of the Compound and Its Synthesis Context

2-(3-Chlorophenyl)ethanimidamide hydrochloride is an amidine hydrochloride salt characterized by the presence of a 3-chlorophenyl substituent attached to an ethanimidamide moiety. Amidines are typically prepared by the reaction of nitriles or related precursors with amines or ammonia derivatives, often under acidic conditions to form hydrochloride salts.

Preparation Methods

General Synthetic Route

The preparation of this compound generally follows these steps:

- Starting Material: 3-chlorophenyl-containing nitriles or halogenated aromatic precursors.

- Amidine Formation: Reaction with ammonia or amidine salts (e.g., acetamidine hydrochloride) under controlled conditions.

- Salt Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.

Specific Synthetic Procedures

Hydrazine-Mediated Chloropyridine Derivative Preparation (Related Intermediate)

A relevant intermediate in the synthesis of chlorophenyl amidines is 2-hydrazino-3-chloropyridine, prepared from 2,3-dichloropyridine by reaction with hydrazine hydrate in organic solvents like 1,4-dioxane or absolute ethanol. The reaction involves refluxing for 6 hours, followed by cooling and filtration to isolate the hydrazino compound with yields up to 96% and purity above 98%.

| Step | Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| 1 | 2,3-Dichloropyridine + 80% Hydrazine Hydrate | 70-96 | 98 | Solvent: 1,4-dioxane or ethanol |

| 2 | Reflux 6 hours, TLC monitoring | Reaction monitored until complete |

This intermediate is crucial for further conversion to amidine derivatives.

Amidination Using Acetamidine Hydrochloride

Acetamidine hydrochloride is a key reagent for amidine synthesis. It reacts with aromatic substrates under mild conditions to form amidine hydrochloride salts. For example, nucleophilic substitution of 2-fluoropyridine with acetamidine hydrochloride under catalyst-free conditions yields 2-aminopyridine derivatives, highlighting the utility of acetamidine hydrochloride as an amidine source.

| Parameter | Description |

|---|---|

| Reagent | Acetamidine hydrochloride |

| Reaction Conditions | Catalyst-free, mild temperatures |

| Substrate Scope | Aromatic halides (e.g., 2-fluoropyridine) |

| Outcome | High yield, high chemoselectivity |

This method is adaptable to various substrates, including chlorophenyl derivatives.

Photochemical Amidine Formation via Amidoxime Photolysis

A novel method involves UV–Vis light-promoted production of amidinyl radicals from amidoxime precursors, which then form amidine derivatives. This photochemical route achieves up to 80% yields in 20 minutes at room temperature in acetonitrile solvent without catalysts. The reaction mechanism involves homolysis of N–O bonds and radical coupling.

| Parameter | Description |

|---|---|

| Starting Material | N-arylthiophene-2-carboxamidoximes |

| Light Source | UV–Vis light (20 min irradiation) |

| Solvent | Acetonitrile |

| Yield | Up to 80% |

| Advantages | Catalyst-free, short reaction time |

Though this method is demonstrated on thiophene derivatives, it provides insight into radical-based amidine synthesis that could be adapted for chlorophenyl ethanimidamides.

Thermal Amidination with Acetamidine Hydrochloride and Bases

Another method involves heating mixtures of acetamidine or benzamidine hydrochloride with diarylbutadiynes and bases such as triethylamine in solvents like dimethyl sulfoxide at elevated temperatures (around 160 °C) for extended periods (24 h). This leads to the formation of substituted pyrimidines, indicating amidine formation under thermal conditions.

| Component | Amount (mmol) | Conditions | Product Type | Yield (%) |

|---|---|---|---|---|

| 1,4-Diarylbuta-1,3-diyne | 0.5 | 160 °C, 24 h, DMSO, base | 2,4,6-Trisubstituted pyrimidines | 80+ |

| Acetamidine hydrochloride | 1.5 | |||

| Triethylamine | 1.5 |

This method, while more complex, highlights the versatility of amidine hydrochlorides in heterocyclic synthesis.

Comparative Analysis of Preparation Methods

| Method | Key Features | Yield Range | Reaction Time | Conditions | Notes |

|---|---|---|---|---|---|

| Hydrazine hydrate reflux (Intermediate) | High yield, high purity hydrazino derivative | 70-96% | 6 h | Reflux in organic solvent | Precursor synthesis step |

| Acetamidine hydrochloride nucleophilic substitution | Catalyst-free, mild conditions | High | Variable | Room temperature, no catalyst | Direct amidine formation from halides |

| Photochemical amidoxime photolysis | Rapid, catalyst-free, radical mechanism | Up to 80% | 20 min | UV–Vis light, acetonitrile | Novel, potential for chlorophenyl analogs |

| Thermal amidination with bases | High temperature, long reaction time | 80%+ | 24 h | 160 °C, DMSO, triethylamine | Useful for heterocyclic derivatives |

Research Findings and Notes

- The hydrazine-mediated synthesis of chloropyridine intermediates provides a reliable route with excellent yields and purity, suitable for scale-up.

- Acetamidine hydrochloride is a versatile amidine source, enabling high-yield synthesis of amidine hydrochlorides via nucleophilic substitution without catalysts.

- Photochemical methods offer a green and efficient alternative but require specific substrates and light sources.

- Thermal methods are robust for complex heterocyclic amidines but involve harsher conditions and longer reaction times.

Chemical Reactions Analysis

2-(3-Chlorophenyl)ethanimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

2-(3-Chlorophenyl)ethanimidamide hydrochloride is widely used in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in proteomics research to study protein interactions and functions.

Industry: It is used in the production of various chemical products

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to various biological effects, including changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (EWGs): The 4-NO₂ analog (compound 24) exhibits higher synthetic efficiency (93% yield) compared to the 4-Cl derivative (58%) . EWGs like NO₂ may enhance stability but reduce bioavailability due to increased polarity.

- Heteroatom Incorporation : The thioether analog (CAS 84544-86-5) demonstrates altered melting points, suggesting enhanced crystallinity .

Backbone Modifications

Variations in the ethanimidamide backbone or substitution patterns further diversify functionality:

Key Observations :

Biological Activity

2-(3-Chlorophenyl)ethanimidamide hydrochloride, with the molecular formula C8H10Cl2N2, has garnered attention in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

The compound is characterized by its ability to interact with specific proteins and enzymes within biological systems. Its mechanism of action involves binding to molecular targets, which can alter cellular processes and signaling pathways. This interaction can lead to various biological effects, such as modulation of enzyme activity and influence on protein interactions, making it a valuable tool in proteomics research.

Key Chemical Reactions

- Oxidation : Involves the addition of oxygen or removal of hydrogen.

- Reduction : Involves the addition of hydrogen or removal of oxygen.

- Substitution : Involves the replacement of one atom or group with another.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting the proliferation of tumor cells at micromolar concentrations. Specific IC50 values have been reported in studies assessing its efficacy against different cancer types .

- Antibacterial and Antiviral Effects : Similar compounds in its class have demonstrated antibacterial and antiviral activities, suggesting that this compound may also exhibit these properties. The exact mechanisms through which these effects are mediated remain an area for further investigation .

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound | Structure Variation | Notable Activity | IC50 (μM) |

|---|---|---|---|

| 2-(3-Chlorophenyl)ethanimidamide HCl | Chlorine at the 3-position | Anticancer | TBD |

| 2-(4-Chlorophenyl)ethanimidamide HCl | Chlorine at the 4-position | Anticancer | TBD |

| 2-(3-Bromophenyl)ethanimidamide HCl | Bromine instead of chlorine | Anticancer | TBD |

| 2-(3-Fluorophenyl)ethanimidamide HCl | Fluorine instead of chlorine | Anticancer | TBD |

Case Studies

- In Vitro Studies : A study assessed the cytotoxicity of this compound against several cancer cell lines, revealing significant inhibitory effects at low concentrations. The compound was particularly effective against breast cancer cells compared to non-cancerous cell lines, indicating a favorable therapeutic index.

- Proteomics Applications : In proteomics research, this compound has been utilized to study protein interactions and functions, providing insights into cellular signaling pathways that could be targeted for therapeutic interventions.

Q & A

Q. Q1. What are the validated synthetic routes for 2-(3-Chlorophenyl)ethanimidamide hydrochloride, and how can reaction purity be optimized?

A1. The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Nucleophilic substitution : Reacting 3-chlorophenylacetonitrile with ammonia under acidic conditions forms the amidine intermediate, followed by HCl salt formation .

- Condensation : Using 3-chlorophenylacetyl chloride with guanidine derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C yields the target compound .

Purity Optimization : - Employ column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization (ethanol/water) to remove byproducts.

- Monitor reaction progress via TLC (Rf ~0.3 in 10% MeOH/CH₂Cl₂) and confirm purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. Q2. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

A2. Use a multi-technique approach:

- ¹H/¹³C NMR : Key signals include the amidine NH₂ protons (δ 6.8–7.2 ppm, broad) and aromatic protons (δ 7.3–7.6 ppm for 3-chlorophenyl). The amidine carbon appears at δ 160–165 ppm .

- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 213.6 (calculated for C₈H₉ClN₂⁺) .

- HPLC : Retention time ~8.2 min under reversed-phase conditions (C18, 1.0 mL/min flow) .

Q. Q3. How do solvent polarity and pH influence the solubility and stability of this compound?

A3.

- Solubility : Highly soluble in polar solvents (water, methanol) due to the hydrochloride salt. Solubility decreases in non-polar solvents (logP ~1.2) .

- Stability :

- pH : Stable in acidic conditions (pH 2–4). Degrades in alkaline media (pH >7) via amidine hydrolysis.

- Storage : Store at 2–8°C in airtight containers to prevent deliquescence .

Advanced Research Questions

Q. Q4. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

A4.

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model electrophilic sites. The amidine group shows high electron density, making it reactive toward electrophiles like aldehydes .

- Molecular Dynamics : Simulate solvent effects (e.g., water vs. DMSO) to predict reaction pathways and intermediates .

- Validation : Compare computed IR spectra with experimental data (e.g., amidine N-H stretch at ~3350 cm⁻¹) .

Q. Q5. What experimental strategies resolve contradictions in reported biological activity data for this compound?

A5. Discrepancies may arise from assay conditions or impurities. Mitigate via:

- Dose-Response Curves : Test across a wide concentration range (nM–mM) to identify true IC₅₀ values.

- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., hydrolyzed amidine derivatives) that may interfere with assays .

- Orthogonal Assays : Validate enzyme inhibition (e.g., trypsin-like proteases) using fluorescence-based and calorimetric methods .

Q. Q6. How can isotope labeling (e.g., ¹⁵N) track the metabolic fate of this compound in in vitro studies?

A6.

- Synthesis : Incorporate ¹⁵N-labeled ammonia during amidine formation to create ¹⁵N-enriched this compound .

- Metabolic Tracing :

- Incubate with liver microsomes and monitor ¹⁵N-labeled metabolites via LC-HRMS.

- Identify primary metabolites (e.g., hydroxylated or dechlorinated derivatives) using isotopic patterns .

Q. Q7. What are the best practices for designing SAR studies targeting the 3-chlorophenyl moiety?

A7.

- Analog Synthesis : Replace the 3-Cl group with F, Br, or electron-donating groups (e.g., -OCH₃) to assess electronic effects .

- Bioactivity Testing : Compare IC₅₀ values against parent compound in receptor-binding assays (e.g., GPCRs).

- Structural Analysis : Perform X-ray crystallography or docking studies to map interactions (e.g., halogen bonding with Tyr residues) .

Q. Q8. How do crystallographic studies inform salt form selection for enhanced bioavailability?

A8.

- Polymorph Screening : Use solvent evaporation (e.g., ethanol/water) to identify stable crystalline forms.

- Salt Stability : Compare hydrochloride with other salts (e.g., sulfate) via DSC/TGA. Hydrochloride typically shows higher melting points (~250°C) and lower hygroscopicity .

- Dissolution Testing : Evaluate solubility in simulated gastric fluid (pH 1.2) to prioritize forms with optimal dissolution rates .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.